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Compound of Interest

Compound Name: 3-Methyl-5-nitrocatechol
CAS No.: 5378-76-7
Cat. No.: B1419049

Get Quote

Physicochemical Profile, Synthesis Strategies, and
COMT Inhibition Mechanism
Executive Summary

3-Methyl-5-nitrocatechol (3M5NC) is a substituted catechol derivative characterized by the
presence of a methyl group at the C3 position and a nitro group at the C5 position. It serves as
a critical model compound in the study of Catechol-O-methyltransferase (COMT) inhibition.
Structurally, it mimics the "warhead" of second-generation COMT inhibitors (e.g., Tolcapone,
Entacapone), utilizing the electron-withdrawing nitro group to lower the pKa of the catechol

hydroxyls, thereby enhancing affinity for the catalytic Mg2* ion in the enzyme's active site. This
guide provides a comprehensive analysis of its properties, synthesis challenges, and
mechanism of action.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

3M5NC is an amphoteric molecule with significant acidity due to the nitro-conjugation. It
typically presents as a yellow crystalline solid, a characteristic common to nitrophenols due to
the
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transition.
Property Value Notes
3-Methyl-5-nitrobenzene-1,2-
IUPAC Name i
diol
Distinct from 3-methyl-4-
CAS Number 5378-76-7 )
nitrocatechol (99936-93-3)
Molecular Formula C7H7NOa4
Molecular Weight 169.13 g/mol
] ] Oxidizes/darkens upon air
Appearance Yellow Crystalline Solid
exposure
) Nitro group lowers pKa vs.
pKa (Predicted) ~7.24 (OH-1), ~11.5 (OH-2)
Catechol (pKa ~9.[1]4)
LogP ~1.4 Moderate lipophilicity
. Soluble in DMSO, Methanol, Sparingly soluble in non-polar
Solubility
Ethanol solvents
Melting Point 138-140 °C

Synthesis & Regioselectivity[7][8][9]

The synthesis of 3SM5NC presents a classic problem in electrophilic aromatic substitution:
regiochemical control. The starting material, 3-methylcatechol, has three directing groups that
influence the incoming nitro electrophile.

Directing Effects Analysis
e C1-OH (Ortho/Para): Activates C2 (occupied), C4, and C6.

e C2-OH (Ortho/Para): Activates C1 (occupied), C3 (occupied), and C5.
e C3-Me (Ortho/Para): Activates C2 (occupied), C4, and C6.

Result: Direct nitration typically yields a mixture of isomers.
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e Major Product: 3-Methyl-4-nitrocatechol (Sterically crowded but electronically favored by C1-
OH and C3-Me).

o Target Product:3-Methyl-5-nitrocatechol (Favored by C2-OH direction).

e Minor Product: 3-Methyl-6-nitrocatechol.

Synthesis Protocol (Nitration & Purification)

Note: This protocol describes a standard nitration route requiring chromatographic separation.

e Reagents: 3-Methylcatechol (1.0 eq), Nitric Acid (1.05 eq, 65%), Acetic Acid (Solvent),
Diethyl Ether.

e Procedure:
o Dissolve 3-methylcatechol in glacial acetic acid at 0-5 °C.

o Add Nitric acid dropwise over 30 minutes. Maintain temperature <10 °C to prevent
oxidation to quinones.

o Stir for 2 hours at room temperature.

o Quench with ice water. Extract with ethyl acetate.[2]
 Purification (Critical Step):

o The crude mixture contains predominantly the 4-nitro isomer.

o Fractional Crystallization: Treat the residue with boiling petroleum ether.[3] The 4-nitro
isomer is often less soluble and precipitates. Filter off the solid.[3]

o Filtrate Processing: The filtrate is enriched in the 3-methyl-5-nitrocatechol isomer.
Evaporate solvent and purify via Flash Column Chromatography (Silica Gel,
Hexane:EtOAc gradient) to isolate the pure 5-nitro isomer.

Pharmacology: Mechanism of COMT Inhibition
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3M5NC acts as a tight-binding, reversible inhibitor of COMT. Its potency is derived from its
ability to chelate the magnesium ion (Mg?*) essential for the enzyme's catalytic cycle.

The "Warhead" Mechanism

COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate.
The reaction requires Mg2* to coordinate the catechol hydroxyls, lowering their pKa and

facilitating deprotonation.

 Acidity: The 5-nitro group withdraws electron density, lowering the pKa of the hydroxyls
(specifically at C2) to near-physiological pH.

o Chelation: The resulting mono-anion forms a rigid, bidentate complex with the Mg2* in the

active site.

» Blockade: This complex occupies the catalytic pocket, preventing the binding of endogenous
substrates (dopamine, norepinephrine).

Visualized Mechanism (DOT Diagram)
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Figure 1: Competitive inhibition mechanism of COMT by 3-Methyl-5-nitrocatechol. The
inhibitor outcompetes the substrate due to higher affinity for the Mg2* cofactor.

Analytical Characterization Methods

To validate the identity and purity of 3M5NC, the following analytical parameters should be
used.

UV-Vis Spectroscopy[2][12]

e Lambda Max (Amax): ~340-350 nm (in methanol).

» Shift: Upon addition of NaOH (alkaline shift), the peak redshifts significantly (to ~400+ nm)
and intensifies, confirming the formation of the nitrocatecholate anion.
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HPLC Method (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Detection: 280 nm and 340 nm.

Retention Time: 3M5NC will elute after 3-methylcatechol but typically before the 4-nitro
isomer (due to intramolecular H-bonding differences).

Safety & Handling (MSDS Highlights)

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

Staining: Nitrocatechols stain skin and surfaces a persistent yellow. Double-gloving is
recommended.

Storage: Store at -20°C, protected from light and moisture. The compound is hygroscopic
and sensitive to oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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